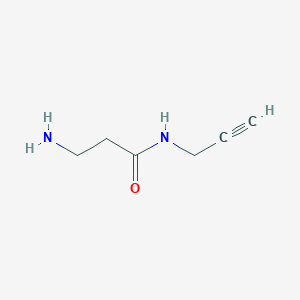![molecular formula C11H10F2N2O B12086464 {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The pyrazole intermediate is then reacted with a difluorobenzyl halide (e.g., 3,4-difluorobenzyl chloride) in the presence of a base like potassium carbonate to form the desired difluorophenyl-substituted pyrazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluorophenyl group is particularly useful in probing the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- {1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- {1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}methanol
Uniqueness
{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C11H10F2N2O |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
[1-[(3,4-difluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)5-15-6-9(7-16)4-14-15/h1-4,6,16H,5,7H2 |
Clave InChI |
JAFSWBZNUBKOFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN2C=C(C=N2)CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
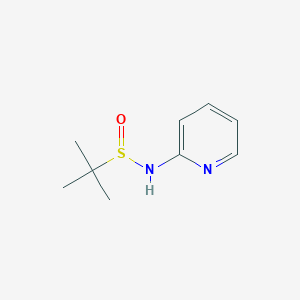
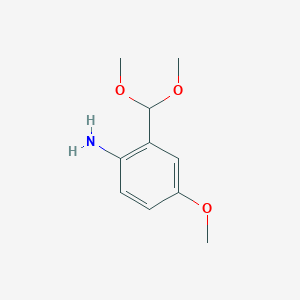
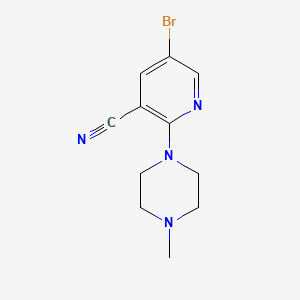
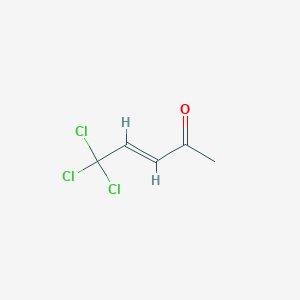
![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)

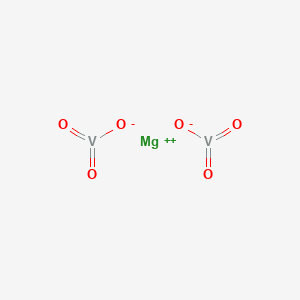
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)


![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)
